

Propyl Valerate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Propyl valerate*

Cat. No.: *B086924*

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CAS Number: 141-06-0

This technical guide provides an in-depth overview of **propyl valerate**, also known as propyl pentanoate.^{[1][2]} It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and analytical methods. While its primary application lies within the flavor and fragrance industries, this guide also addresses its role in a pharmaceutical context.

Chemical Identity and Synonyms

Propyl valerate is a fatty acid ester with the chemical formula $C_8H_{16}O_2$.^{[1][2]} It is a colorless transparent liquid characterized by a fruity odor.^[3]

Synonyms:

- Propyl pentanoate^{[1][2]}
- n-Propyl n-valerate^[1]
- Pentanoic acid, propyl ester^{[1][2]}
- Valeric acid, propyl ester^[1]
- n-**Propyl valerate**^[1]

- Propyl valerianate[1]
- 1-propylpentanoate[1]

Physicochemical Properties

A summary of the key quantitative data for **propyl valerate** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C8H16O2	[1][2]
Molecular Weight	144.21 g/mol	[1][2]
CAS Number	141-06-0	[1][2]
Appearance	Colorless to pale yellow clear liquid	[1]
Odor	Fruity, apple, pineapple	[3]
Boiling Point	167-168 °C at 760 mmHg	[1]
Melting Point	-70.7 °C to -71 °C	[1]
Density	0.870 - 0.872 g/mL at 20 °C	[1]
Refractive Index	1.405 - 1.407 at 20 °C	[1]
Flash Point	37.78 °C (100.00 °F) TCC	[1]
Vapor Pressure	1.85 hPa (est.) at 20°C	[3]
Solubility	Miscible with ethanol and diethyl ether; slightly soluble in water.	[3]
XLogP3-AA	2.4	[3]

Synthesis of Propyl Valerate

Propyl valerate is typically synthesized via the Fischer-Speier esterification of valeric acid (pentanoic acid) and n-propanol, using an acid catalyst such as sulfuric acid.^[3] This is a reversible reaction, and to drive the equilibrium towards the product (**propyl valerate**), an excess of one of the reactants (usually the alcohol) is used, and the water formed during the reaction is removed.

Experimental Protocol for Fischer Esterification

This protocol outlines a general laboratory procedure for the synthesis of **propyl valerate**.

Materials:

- Valeric acid (pentanoic acid)
- n-Propanol
- Concentrated sulfuric acid (H_2SO_4)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Separatory funnel
- Distillation apparatus
- Standard laboratory glassware

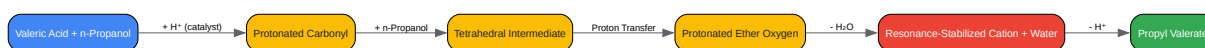
Procedure:

- In a round-bottom flask, combine valeric acid and an excess of n-propanol (e.g., a 1:3 molar ratio).

- Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours. The reaction temperature will be close to the boiling point of n-propanol (97 °C).
- After the reflux period, allow the reaction mixture to cool to room temperature.
- Transfer the cooled mixture to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted valeric acid), and finally with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Purify the crude **propyl valerate** by fractional distillation. Collect the fraction boiling at approximately 167-168 °C.

Synthesis Pathway Diagram

The following diagram illustrates the Fischer esterification mechanism for the synthesis of **propyl valerate** from valeric acid and n-propanol.



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Caption: Fischer esterification mechanism for **propyl valerate** synthesis.

Analytical Methodologies

The purity and concentration of **propyl valerate** can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for its analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

This section provides a general protocol for the analysis of **propyl valerate** using reverse-phase HPLC.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A mixture of acetonitrile and water. The exact ratio may need to be optimized depending on the specific column and system. A common starting point is 70:30 (v/v) acetonitrile:water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: **Propyl valerate** does not have a strong chromophore, so detection can be challenging. Low UV wavelengths (e.g., 210 nm) may be used, or a different detector such as a Refractive Index (RI) detector may be more suitable.
- Injection Volume: 10-20 μ L.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 $^{\circ}$ C).

Procedure:

- Prepare a standard stock solution of **propyl valerate** of a known concentration in the mobile phase.
- Prepare a series of calibration standards by diluting the stock solution.
- Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the calibration standards and the sample solution.
- Record the chromatograms and determine the retention time and peak area for **propyl valerate**.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of **propyl valerate** in the sample by interpolating its peak area on the calibration curve.

Applications and Relevance to Drug Development

The primary application of **propyl valerate** is as a flavoring and fragrance agent due to its fruity aroma.^[3] It is found naturally in some fruits, such as apples.

In the context of pharmaceuticals, **propyl valerate**'s role is primarily as an excipient, where it can be used as a flavoring agent in oral formulations to improve palatability. There is currently a lack of substantial scientific literature to support a role for **propyl valerate** as an active pharmaceutical ingredient or to suggest it possesses significant biological activity that would make it a direct subject of drug development research. While some databases may associate synonyms of **propyl valerate** with pharmacological activities such as "anticonvulsant," this is likely due to structural similarities with other compounds like valproic acid and its derivatives, and should be interpreted with caution. Therefore, for drug development professionals, the main interest in **propyl valerate** lies in its potential use as a well-characterized flavoring excipient.

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